3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine
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Overview
Description
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine is an organic compound with a unique structure that includes both an epoxide and a benzodioxocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with epichlorohydrin in the presence of a base to form the epoxide ring, followed by cyclization to form the benzodioxocine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H,6H-3,6-epoxy-1,5-benzodioxocine involves its interaction with specific molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one: Another compound with a similar ring structure but containing sulfur and nitrogen atoms.
2-Formyl-3,4-dihydro-2H-pyran: A compound with a similar dihydro structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
8,12,13-trioxatricyclo[8.2.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C10H10O3/c1-2-4-9-8(3-1)10-12-6-7(13-10)5-11-9/h1-4,7,10H,5-6H2 |
InChI Key |
KJISXZFEENNRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3=CC=CC=C3C(O1)O2 |
Origin of Product |
United States |
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